Palmitoyl isethionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

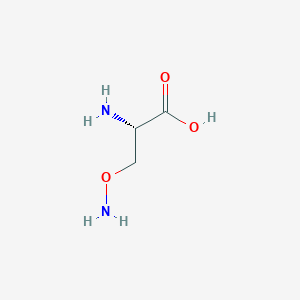

Palmitoyl isethionate is a compound widely used in the cosmetic and personal care industry, particularly in formulations for mild and moisturizing cleansing products. It is an ester formed from palmitic acid and isethionic acid. This compound is known for its excellent surfactant properties, which help in the removal of dirt and oil from the skin without causing irritation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palmitoyl isethionate is typically synthesized through the esterification of palmitic acid with isethionic acid. The reaction involves heating palmitic acid and isethionic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified through various techniques such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Palmitoyl isethionate primarily undergoes hydrolysis and saponification reactions. In the presence of water, it can hydrolyze to form palmitic acid and isethionic acid. Under alkaline conditions, it can undergo saponification to produce palmitic acid and the sodium salt of isethionic acid.

Common Reagents and Conditions

Hydrolysis: Water, acidic or neutral conditions.

Saponification: Sodium hydroxide or potassium hydroxide, heat.

Major Products Formed

Hydrolysis: Palmitic acid and isethionic acid.

Saponification: Palmitic acid and sodium isethionate.

Aplicaciones Científicas De Investigación

Palmitoyl isethionate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its surfactant properties and its ability to form micelles. It is used in research related to the formulation of detergents and emulsifiers.

Biology

In biological research, this compound is used to study the effects of surfactants on cell membranes and their interactions with biological molecules. It is also used in studies related to skin barrier function and hydration.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its mild and non-irritating properties make it suitable for formulations intended for sensitive skin.

Industry

In the industrial sector, this compound is used in the formulation of personal care products such as shampoos, body washes, and facial cleansers. Its ability to provide a rich and creamy lather while being gentle on the skin makes it a popular choice in the cosmetic industry.

Mecanismo De Acción

Palmitoyl isethionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt on the skin. This facilitates the removal of impurities without stripping the skin of its natural oils. The compound interacts with the lipid bilayer of cell membranes, enhancing the solubilization of hydrophobic substances.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium lauryl sulfate

- Sodium cocoyl isethionate

- Sodium lauroyl isethionate

Comparison

Compared to sodium lauryl sulfate, palmitoyl isethionate is much milder and less irritating to the skin. Sodium cocoyl isethionate and sodium lauroyl isethionate are similar in their mildness and surfactant properties, but this compound is preferred for its superior moisturizing effects and ability to produce a creamy lather.

Conclusion

This compound is a versatile compound with significant applications in the cosmetic and personal care industry. Its mildness, moisturizing properties, and excellent surfactant capabilities make it a valuable ingredient in various formulations. Ongoing research continues to explore its potential in other fields, further highlighting its importance and versatility.

Propiedades

Número CAS |

56022-47-0 |

|---|---|

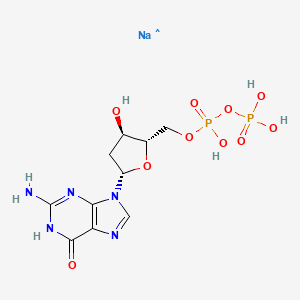

Fórmula molecular |

C18H36O5S |

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

2-hexadecanoyloxyethanesulfonic acid |

InChI |

InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H,20,21,22) |

Clave InChI |

QKXPXFJKDHSDKF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)